molecular formula C12H15NO2 B2602196 cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline CAS No. 150535-25-4

cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline

Cat. No. B2602196
CAS RN: 150535-25-4
M. Wt: 205.257
InChI Key: JNVRQUOTLAFANC-GZMMTYOYSA-N
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Description

Cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline is a chemical compound that belongs to the tetrahydroquinoline family. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Excitatory Amino Acid Antagonists

One significant application of compounds related to cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline is in the synthesis of excitatory amino acid antagonists. These compounds are useful intermediates for preparing N-methyl-D-aspartic acid (NMDA) receptor antagonists, which have potential therapeutic applications in neurology and psychiatry (Ornstein et al., 1991).

Research on Conformational Analysis

Research on related compounds has also focused on their NMR spectra and conformational analysis. This includes studies on cis and trans isomers and their applications in understanding the structural dynamics of molecules (Katritzky et al., 1969).

Palladium-Catalyzed Synthesis

The compound finds use in the palladium-catalyzed synthesis of proline derivatives, an area of significant interest in pharmaceutical research. This involves the functionalization of C(sp3)-H bonds and has applications in drug discovery (Affron et al., 2014).

Organometallic Chemistry

There is research interest in the reactivity of cyclopalladated compounds related to cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline. These studies contribute to the field of organometallic chemistry, particularly in understanding molecular interactions and bonding (Dehand et al., 1983).

Investigation of Bicyclic Products

Research has been conducted on the chromatographic separation of cis and trans forms of related molecules, leading to the creation of bicyclic products. This has implications in organic synthesis and pharmaceutical chemistry (Brown & England, 1968).

properties

IUPAC Name

methyl (2R,3S)-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVRQUOTLAFANC-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2NC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2N[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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